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Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzonitrile

Cat. No.: B3026528

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 2,3-Difluoro-5-methylbenzonitrile (CAS No. 1003712-18-2). As a
substituted fluorinated aromatic nitrile, this compound represents a valuable and strategic
building block for medicinal chemistry and materials science. The strategic placement of two
ortho-fluorine atoms, a meta-methyl group, and a nitrile functionality creates a unique electronic
and steric profile, influencing its reactivity and potential applications. This document
consolidates available data and theoretical analysis to serve as a critical resource for
researchers, synthetic chemists, and drug development professionals. We will delve into its
physicochemical characteristics, predictive spectroscopic signatures, chemical reactivity,
plausible synthetic routes, and its emerging role in the design of targeted therapeutics.

Core Physicochemical Properties

2,3-Difluoro-5-methylbenzonitrile is a poly-substituted aromatic compound whose properties
are dictated by the interplay of its functional groups. The nitrile group and fluorine atoms act as
electron-withdrawing groups, while the methyl group is weakly electron-donating. This
substitution pattern is crucial for its utility in creating complex molecular architectures.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3026528?utm_src=pdf-interest
https://www.benchchem.com/product/b3026528?utm_src=pdf-body
https://www.benchchem.com/product/b3026528?utm_src=pdf-body
https://www.benchchem.com/product/b3026528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 1003712-18-2 [11[2][3]
Molecular Formula CsHsF2N [21[31[4]
Molecular Weight 153.13 g/mol [21[31[4]
Typically a solid (white to off- Inferred from related
Appearance .
white) compounds
Melting Point Data not readily available [1][5]
Boiling Point Data not readily available [1][5]
) Commercially available up to
Purity [4]
=298%

Low solubility in water; soluble
Solubili in common organic solvents Inferred from related
olubility _
(e.g., Dichloromethane, compounds[6]

Chloroform, Ethyl Acetate)

Spectroscopic Data Analysis & Interpretation

While specific experimental spectra for 2,3-Difluoro-5-methylbenzonitrile are not widely
published, a robust prediction of its spectroscopic characteristics can be made based on
established principles and data from closely related isomers.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

e C=N Stretch: A sharp, strong absorption band is expected in the range of 2230-2240 cm™1,
which is characteristic of an aromatic nitrile.[7]

o C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically
between 1100-1300 cm~1, corresponding to the C-F stretching vibrations.

o Aromatic C=C Stretch: Multiple medium to weak bands will appear in the 1450-1600 cm~1
region.
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e C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm~2, while aliphatic
C-H stretching from the methyl group will be seen just below 3000 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the
aromatic ring.

e 1H NMR:

o Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-7.6 ppm).
These protons, located at C4 and C6, will appear as complex multiplets due to proton-
proton (3JHH) and proton-fluorine (3JHF and 4JHF) coupling.

o Methyl Protons (3H): A singlet or a narrow triplet/doublet of doublets will appear in the
aliphatic region (~2.3-2.5 ppm). The fine splitting may arise from small *JHF and >JHF
couplings to the fluorine atoms.

e 13C NMR:

o Nitrile Carbon (CN): A signal is expected around 115-120 ppm.[10] This carbon will likely
show coupling to the adjacent fluorine atoms.

o Fluorine-Bearing Carbons (C2, C3): These two carbons will exhibit large one-bond carbon-
fluorine couplings (1JCF) and will appear as distinct doublets (or doublet of doublets) in the
range of 150-165 ppm.

o Other Aromatic Carbons (C1, C4, C5, C6): These carbons will appear in the typical
aromatic region of 110-140 ppm, each showing smaller multi-bond C-F couplings.

o Methyl Carbon (CHs): A signal will be present in the upfield region, around 15-20 ppm.
e F NMR:

o Two distinct signals are expected for the two non-equivalent fluorine atoms at C2 and C3.
Each signal will be split by the other fluorine (3JFF) and by adjacent protons (3JFH, 4JFH),
resulting in complex multiplets.
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Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M*) at m/z = 153.13, confirming the
molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to
verify the elemental composition of CsHsF2N.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,3-Difluoro-5-methylbenzonitrile is governed by the electronic properties of
its substituents.

« Nitrile Group (-CN): This group is a versatile synthetic handle. It can undergo:

o Hydrolysis: Conversion to a carboxylic acid (-COOH) or amide (-CONHz) under acidic or
basic conditions.

o Reduction: Transformation into a primary amine (-CH2NH2) using reducing agents like
LiAlH4 or catalytic hydrogenation.

o Organometallic Addition: Reaction with Grignard or organolithium reagents to form
ketones after hydrolysis.

e Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution
due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group.
[11] The ortho/para-directing methyl group is electronically overridden. Any substitution
would likely be directed to the C6 position. Conversely, the high degree of electron deficiency
makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at
positions activated by the electron-withdrawing groups if a suitable leaving group were
present.

The "ortho-fluoro effect” is a critical consideration; the presence of a fluorine atom ortho to the
nitrile can influence C-CN bond activation in organometallic reactions, a property of increasing
interest in synthetic methodology.[12]

Synthesis and Purification Workflow

A definitive, published synthesis for 2,3-Difluoro-5-methylbenzonitrile is not readily available.
However, a plausible and robust synthetic strategy can be designed based on established
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organometallic cross-coupling reactions or halogen-exchange methods. A common approach
involves the cyanation of an aryl halide.

Diagram: Proposed Synthetic Workflow

1-Bromo-2,3-difluoro-5-methylbenzene
(Starting Material)

CuCN or Zn(CN)2
Pd Catalyst (e.g., Pd(PPhs)a)
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Heat

y
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Caption: A plausible synthetic route via Palladium-catalyzed cyanation.

Protocol: Representative Synthesis via Cyanation

This protocol is a representative example based on standard procedures for aryl nitrile
synthesis and should be adapted and optimized.[13]

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux
condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,3-difluoro-5-methylbenzene
(1.0 eq), zinc cyanide (Zn(CN)z, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)4, 0.05 eq).

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous
dimethylformamide (DMF) via syringe.

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the
reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24
hours).

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an
agueous solution of sodium bicarbonate or ammonia and stir for 30 minutes.

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic
layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify
the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to yield the pure 2,3-Difluoro-5-methylbenzonitrile.

Applications in Drug Discovery and Research

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal
chemistry, often leading to enhanced metabolic stability, increased binding affinity, and
improved pharmacokinetic profiles.[14][15] Fluorinated benzonitriles are highly sought-after
scaffolds for these reasons.

Diagram: Role in Drug Design Logic
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Structural Features of
2,3-Difluoro-5-methylbenzonitrile
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Caption: Structure-Property relationships in drug design.

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional
groups, like a carbonyl, and can serve as a hydrogen bond acceptor in enzyme active sites.

Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome
P450 enzymes. Placing fluorine atoms at strategic positions can block unwanted metabolism
of a drug molecule, thereby increasing its half-life.[15]

Scaffold for Inhibitors: Substituted benzonitriles are key components in a variety of enzyme
inhibitors and receptor modulators. While this specific isomer is not explicitly cited in major
approved drugs, related structures are crucial in the development of Poly(ADP-ribose)
polymerase (PARP) inhibitors for cancer therapy and metabotropic glutamate receptor 5
(mGIuR5) modulators for neurological disorders.[16]

Safety, Handling, and Storage
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As with any laboratory chemical, 2,3-Difluoro-5-methylbenzonitrile should be handled with
care, following standard safety protocols. The safety information below is based on data for
structurally similar fluorinated and nitrated aromatic compounds.[6][17]

o Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if
inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][17]

o Personal Protective Equipment (PPE):

[e]

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

o

Eye Protection: Use safety glasses with side-shields or chemical goggles.

[¢]

Skin and Body Protection: Wear a lab coat.

[¢]

Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be
generated, use an approved particulate respirator.[18]

» Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep
away from heat, sparks, open flames, and incompatible substances such as strong oxidizing
agents.

o Disposal: Dispose of waste material in accordance with local, regional, and national
regulations. Waste should be handled as hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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